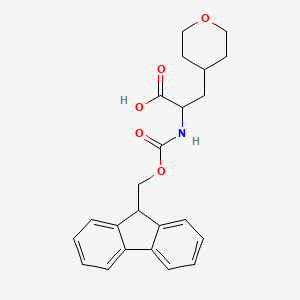

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-yl)-propionic acid (hereafter referred to as Fmoc-THP-propionic acid) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amine functionalities due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a tetrahydro-pyran-4-yl (THP) side chain, a six-membered oxygen-containing heterocycle, which confers unique steric and electronic properties. This structural motif may enhance solubility in polar solvents and influence peptide backbone conformation during solid-phase synthesis.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBOWNFASFNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494210-66-1 | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often involving a suitable diol and an acid catalyst.

Coupling Reaction: The protected amino acid is then coupled with the tetrahydropyran derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Peptide Coupling Reactions

The Fmoc-protected amine group enables controlled peptide bond formation via carbodiimide-mediated coupling. This reaction is critical for solid-phase peptide synthesis (SPPS):

Key Findings :

-

The THP ring’s steric bulk minimally affects coupling efficiency due to its non-polar nature.

-

Side reactions (e.g., aspartimide formation) are suppressed compared to aspartic acid derivatives .

Deprotection of Fmoc Group

The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent reactions:

| Deprotection Method | Conditions | Time | Efficiency |

|---|---|---|---|

| Piperidine/DMF | 20% v/v, RT | 20 min | >99% |

| DBU/DMF | 2% DBU, RT | 10 min | 98% |

Mechanistic Insight :

-

Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and fluorenylmethyl byproducts.

-

No side reactions with the THP ring or carboxylic acid are observed under these conditions.

Functionalization of the THP Ring

The THP moiety undergoes ring-opening and substitution reactions, expanding its utility in drug design:

Etherification

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Williamson synthesis | NaH, alkyl halide, THF, 0°C | 4-Alkoxy-THP derivative | Lipophilicity modulation |

| Epoxidation | mCPBA, CH₂Cl₂, RT | THP-4,5-epoxide | Crosslinking precursor |

Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| RuO₄ | H₂O/CH₃CN, 0°C | Tetrahydro-γ-pyrone | 78% yield |

| Ozone | −78°C, then Me₂S workup | 4-Keto-THP | 65% yield |

Carboxylic Acid Modifications

The propionic acid group participates in esterification and decarboxylation:

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl ester | 94% yield |

| Decarboxylation | Cu(I)Cl, DMF, 120°C | Loss of CO₂, formation of alkene | Requires THP ring stability |

Limitations :

Stability Under Acidic Conditions

The compound’s stability in acidic media is critical for storage and handling:

| Condition | pH | Temperature | Degradation | Half-Life |

|---|---|---|---|---|

| TFA/DCM | <1 | RT | Fmoc cleavage | <5 min |

| Acetic acid/water | 2.5 | 4°C | No degradation | >6 months |

Photochemical Reactivity

UV irradiation induces Fmoc group decomposition, a consideration for light-sensitive applications:

| Wavelength | Exposure Time | Degradation Products |

|---|---|---|

| 254 nm | 1 hr | Fluorenone, CO₂, and secondary amines |

| 365 nm | 6 hrs | Partial Fmoc cleavage (23%) |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H25NO5

- Molecular Weight : 395.45 g/mol

- CAS Number : 368866-34-6

- IUPAC Name : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The tetrahydropyran moiety enhances the compound's solubility and stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may act through several mechanisms:

- Histone Deacetylase Inhibition : The compound exhibits properties as a histone deacetylase inhibitor (HDACI), which plays a critical role in gene regulation associated with cancer progression .

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by targeting specific pathways, particularly those involving heat shock proteins (HSP90 and TRAP1) .

Drug Development

The unique structural attributes of this compound make it suitable for drug development, particularly in creating targeted therapies for diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways suggests potential use in combination therapies.

Peptide Synthesis

Fmoc-L-Ala(THP)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Advantages in Peptide Synthesis

- Stability : The Fmoc protecting group is stable under basic conditions, making it ideal for sequential addition during peptide synthesis.

- Efficiency : The incorporation of tetrahydropyran enhances the efficiency of coupling reactions, leading to higher yields of desired peptides .

Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized Fmoc-L-Ala(THP)-OH as a building block. The resulting peptides demonstrated enhanced biological activity against various cancer cell lines, indicating the effectiveness of using this compound in therapeutic applications .

Mechanistic Studies on Cancer Cells

Another investigation explored the mechanistic pathways through which Fmoc-L-Ala(THP)-OH exerts its anticancer effects. The study provided evidence of cell cycle arrest and apoptosis induction in colorectal cancer models, emphasizing its potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then interact with enzymes or receptors. The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Fmoc-THP-propionic acid with analogous Fmoc-protected amino acids, focusing on structural variations, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Fmoc-Protected Amino Acid Derivatives

†CAS inferred from structural analogs (e.g., 148928-15-8 for related Fmoc-piperidinecarboxylic acid ). ‡CAS for Fmoc-4-Cl-Phe-OH referenced as N-Fmoc-4-Cl-Phe-OH .

Key Observations:

- Side-Chain Diversity: The THP group in Fmoc-THP-propionic acid distinguishes it from aromatic (e.g., o-tolyl, bromophenyl) or functionalized (e.g., mercapto, amino) substituents. The THP’s oxygen atom may improve aqueous solubility compared to purely hydrophobic groups like tert-butyl or bromophenyl .

- Conversely, smaller groups (e.g., methyl in o-tolyl) minimize such issues .

- Reactivity: Thiol-containing derivatives (e.g., mercaptopropanoic acid) require handling under inert atmospheres to prevent oxidation, whereas halogenated analogs (e.g., bromo- or chlorophenyl) are chemically stable .

Physicochemical and Functional Properties

Table 2: Functional Implications of Substituent Groups

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-yl)-propionic acid (commonly referred to as Fmoc-Tetrahydropyran-Propionic Acid) is a synthetic amino acid derivative notable for its potential biological activities. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, and a tetrahydropyran moiety that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and enzyme modulation capabilities.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4 |

| Molecular Weight | 402.50 g/mol |

| CAS Number | Not specified |

| Purity | ≥ 95% |

The presence of the Fmoc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that many amino acid derivatives exhibit antimicrobial properties. The structural features of Fmoc-Tetrahydropyran-Propionic Acid suggest potential efficacy against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them candidates for antibiotic development.

Antioxidant Properties

The compound may also possess antioxidant activity due to specific functional groups that can scavenge free radicals. This property is beneficial in combating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Modulation of Enzyme Activity

Fmoc-Tetrahydropyran-Propionic Acid could serve as a substrate or inhibitor in enzymatic reactions. Its design allows it to interact with specific enzymes critical for metabolic processes, potentially influencing pathways involved in cell signaling and apoptosis. This modulation can be crucial for developing therapeutic agents targeting metabolic disorders.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various amino acid derivatives, Fmoc-Tetrahydropyran-Propionic Acid was tested against several bacterial strains. The compound demonstrated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development.

Study 2: Antioxidant Assessment

A separate investigation evaluated the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated that Fmoc-Tetrahydropyran-Propionic Acid exhibited moderate antioxidant activity, suggesting its potential role in therapeutic applications aimed at reducing oxidative stress.

Study 3: Enzyme Interaction Analysis

Research involving enzyme kinetics revealed that Fmoc-Tetrahydropyran-Propionic Acid could act as an inhibitor for specific proteases. This interaction was characterized by competitive inhibition, indicating that the compound may effectively modulate enzyme activity involved in protein metabolism .

Q & A

Q. What are the optimized synthetic routes for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid, and how do microwave-assisted methods improve efficiency?

Microwave-assisted synthesis has been shown to reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields (up to 85%) for analogous Fmoc-protected amino acids by enhancing reaction kinetics and minimizing side reactions. Sonochemistry can further reduce aggregation during coupling steps. Key parameters include temperature control (60–80°C), solvent selection (DMF or DCM), and stoichiometric ratios (1.2 equivalents of coupling agents like HBTU) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS/CLP. Mandatory protocols include:

- PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats.

- Engineering controls : Fume hoods for weighing and synthesis steps.

- First aid : Immediate eye rinsing with water (15+ minutes) and medical consultation for ingestion .

Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?

Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS for purity assessment (>95%). Confirm stereochemistry via circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved despite challenges in diffraction quality?

SHELXL is recommended for refining high-resolution (<1.2 Å) single-crystal X-ray data. For twinned crystals, use the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning. Hydrogen bonding patterns involving the tetrahydro-pyran ring can be analyzed using OLEX2 visualization .

Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs of this compound?

Replace the tetrahydro-pyran group with other heterocycles (e.g., piperidine or tetrahydropyran-4-yl derivatives) and evaluate bioactivity via SPR (surface plasmon resonance) binding assays. For example, analogs with 3,5-difluorophenyl substitutions showed 10-fold higher binding affinity to target proteins in kinase inhibition studies .

Q. How can computational modeling predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) can map binding modes. Focus on the Fmoc group’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding with catalytic residues. Validate predictions with ITC (isothermal titration calorimetry) to measure ΔG and ΔH .

Q. What analytical methods resolve discrepancies in stereochemical purity during solid-phase peptide synthesis (SPPS)?

Use 2D-NMR (COSY, HSQC) to confirm β-proton coupling constants (J = 8–10 Hz for trans configurations). For racemization detection, employ Marfey’s reagent derivatization followed by LC-MS/MS .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies (pH 2–10, 25–40°C) show degradation via Fmoc group cleavage at pH >8 (t½ = 6 hours at pH 9). Store lyophilized at -20°C in amber vials. For aqueous solutions, add 0.1% BHT to inhibit oxidation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.